molecular formula C27H27N3O6 B117462 Met-camo CAS No. 148717-84-4

Met-camo

Cat. No. B117462
M. Wt: 489.5 g/mol
InChI Key: CEBCASROENGJPG-XYMPQYMJSA-N
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Description

This would provide a general overview of “Met-camo”, its purpose, and its key characteristics.


  • Synthesis Analysis

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  • Molecular Structure Analysis

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  • Chemical Reactions Analysis

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  • Physical And Chemical Properties Analysis

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  • Scientific Research Applications

    Opioid Receptor Research

    5β-Methyl-14β-(p-nitrocinnamoylamino)-7,8-dihydromorphinone, commonly known as MET-CAMO, is a significant compound in opioid receptor research. It has been studied for its ability to suppress morphine-induced antinociception without affecting antinociception mediated by delta- or kappa-opioid receptors. This property makes MET-CAMO a unique N-methylated morphine derivative demonstrating long-lasting mu-selective opioid receptor antagonism without agonistic properties. Such characteristics are crucial for understanding the opioid receptor system and for developing new therapeutic strategies in pain management and addiction treatment (Jiang, Sebastian, Archer, & Bidlack, 1993).

    Atomic, Molecular, and Optical Sciences

    While not directly related to MET-CAMO, the Committee on Atomic, Molecular, and Optical Sciences (CAMOS) has been instrumental in advancing research in the atomic, molecular, and optical (AMO) sciences. Their work includes monitoring the health of these fields, identifying new scientific developments, and fostering interactions with other fields. This indirectly contributes to the broader scientific context in which MET-CAMO research exists (Lancaster, 2015).

    Biochemistry and Molecular Biology

    In the domain of biochemistry and molecular biology, MET-CAMO has been studied for its role in opioid receptor interactions. This research is crucial for understanding the molecular basis of opioid receptor function and its implications in various physiological and pathological processes (Jiang, Sebastian, Archer, & Bidlack, 1994).

    Health Services Research

    The concept of a Medical Emergency Team (MET) represents an important health service intervention. METs extend the expertise of intensive care across hospitals to all at-risk patients, based on simple abnormalities in vital signs. This concept emphasizes early intervention and resuscitation, potentially leading to improved outcomes. While this is not directly related to MET-CAMO, it shows the breadth of research contexts in which 'MET' is a significant term (Hillman, Chen, & Brown, 2003).

    Forecast Verification

    The Model Evaluation Tools (MET) are used for forecast verification and evaluation, critical in forecast development and improvement. This toolset is an example of the diverse scientific applications of modeling and evaluation tools, providing context for the broader scientific environment in which MET-CAMO research is conducted (Brown et al., 2020).

    Science Education

    In science education, the Model-Enhanced ThinkerTools (METT) Curriculum is designed to teach students about the nature and utility of scientific models. This curriculum, while not related to MET-CAMO directly, highlights the importance of understanding modeling in scientific research and education (Schwarz & White, 2005).

    Safety And Hazards

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  • Future Directions

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    properties

    IUPAC Name

    (E)-N-[(4R,4aS,7aR,12bR)-9-hydroxy-3,7a-dimethyl-7-oxo-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-nitrophenyl)prop-2-enamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H27N3O6/c1-25-21(32)11-12-27(28-22(33)10-5-16-3-7-18(8-4-16)30(34)35)20-15-17-6-9-19(31)24(36-25)23(17)26(25,27)13-14-29(20)2/h3-10,20,31H,11-15H2,1-2H3,(H,28,33)/b10-5+/t20-,25+,26+,27-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CEBCASROENGJPG-XYMPQYMJSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC12C(=O)CCC3(C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C)NC(=O)C=CC6=CC=C(C=C6)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@]12C(=O)CC[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C)NC(=O)/C=C/C6=CC=C(C=C6)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H27N3O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    489.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Met-camo

    CAS RN

    148717-84-4
    Record name 5-Methyl-14-(4-nitrocinnamoylamino)-7,8-dihydromorphinone
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717844
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    30
    Citations
    Q Jiang, A Sebastian, S Archer, JM Bidlack - Journal of Pharmacology and …, 1994 - ASPET
    … , MET-CAMO and N-CPM-MET-CAMO did … MET-CAMO or N-CPM-MET-CAMO at a dose of up to 100 nmol. The mu antagonistic effect of 1 nmol of MET-CAMO and N-CPM-MET-CAMO …
    Number of citations: 19 jpet.aspetjournals.org
    Q Jiang, A Sebastian, S Archer, JM Bidlack - European journal of …, 1993 - Elsevier
    … MET-CAMO had no agonist effects in the mouse tail-flick assay in doses up to 100 nmoh … , MET-CAMO is the first N-methyl-sub- TABLE 1 The antagonistic activity of MET-CAMO in the …
    Number of citations: 7 www.sciencedirect.com
    JM Bidlack, Q Jiang, A Sebastian… - Problems of Drug …, 1993 - books.google.com
    … binding by MET-CAMO and N-CPM-MET-CAMO was blocked by … with MET-CAMO or N-CPM-MET-CAMO decreased the … Neither MET-CAMO nor NCPM-MET-CAMO produced any …
    Number of citations: 7 books.google.com
    Q Jiang, A Seyed-Mozaffari, A Sebastian… - … of Pharmacology and …, 1995 - ASPET
    … ,8-dihydromorphinone (N-CPM-MET-CAMO) had any effect on … (0.5 nmol) and N-CPM-MET-CAMO (1 nmol) did not produce … N-CPM-MET-CAMO completely prevented the development …
    Number of citations: 27 jpet.aspetjournals.org
    A Sebastian, JM Bidlack, Q Jiang… - Journal of medicinal …, 1993 - ACS Publications
    … ]-7,8-dihydromorphinone, 20 (MET-CAMO), and N-(cyclopropylmethyl)-14/3-[(p-nitrocinnamoyl)amino]-7,8-dihydronormorphinone,22 (7V-CPM-METCAMO), acted as nonequilibrium …
    Number of citations: 34 pubs.acs.org
    L Beecham - 1999 - bmj.com
    … , MET-CAMO and N-CPM-MET-CAMO did … MET-CAMO or N-CPM-MET-CAMO at a dose of up to 100 nmol. The mu antagonistic effect of 1 nmol of MET-CAMO and N-CPM-MET-CAMO …
    Number of citations: 3 www.bmj.com
    JP McLaughlin, A Sebastian, S Archer… - European journal of …, 1997 - Elsevier
    … Like MET-CAMO and N-CPM-MET-CAMO, both derivatives are 5-methyl-7,8-… instead of the nitrocinnamoylamino group in MET-CAMO and N-CPM-MET-CAMO in the C-14β position, …
    Number of citations: 8 www.sciencedirect.com
    JP McLaughlin, KP Hill, Q Jiang, A Sebastian… - … of Pharmacology and …, 1999 - ASPET
    … MET-CAMO, N-CPM-MET-CAMO, N-CPM-MET-Cl-CAMO, and C-CAM (Comer et al., 1992; Jiang et al., 1994; McLaughlin et al., 1997b). Likewise, the 16-h delay in the appearance of …
    Number of citations: 44 jpet.aspetjournals.org
    JM Bidlack, KP Hill, A Sebastian… - Problems of Drug …, 1995 - scholar.archive.org
    … -cinnamoy1amino)-7, 8dihydromorphinone (MET-CAMO) and its corresponding N-cyclopropylmethyl derivative (N-CPM-MET-CAMO) were µ-selective irreversible opioid antagonists, …
    Number of citations: 4 scholar.archive.org
    JP McLaughlin, D Nowak, A Sebastian… - European journal of …, 1995 - Elsevier
    … Compound 2 is an isomer of MET-CAMO, with the 5-methyl group incorporated into the benzopyran ring. To detect possible covalent binding to the p-opioid receptor by the 14~~p-…
    Number of citations: 11 www.sciencedirect.com

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